molecular formula C14H15N3O3S2 B304941 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

Cat. No. B304941
M. Wt: 337.4 g/mol
InChI Key: ZUTXUXGHFVYZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate, also known as PTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins, which play a role in cancer progression.
Biochemical and Physiological Effects
3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is its versatility in various applications. It can be used as a starting material for the synthesis of novel compounds, as well as a standalone compound for studying its biological effects. 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate. One potential direction is the development of 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of novel materials using 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate as a building block, which could have applications in various fields, such as catalysis and energy storage. Additionally, further studies are needed to elucidate the mechanism of action of 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate and its potential side effects.
Conclusion
In conclusion, 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is a promising compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. Its synthesis method has been optimized to obtain high yields, and it has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. While there are some limitations to working with 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate, its versatility and accessibility make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate can be synthesized using a multi-step process that involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with propyl iodide, followed by the reaction with 4-acetylphenyl isocyanate. The final product is obtained by acetylation of the intermediate compound using acetic anhydride. The synthesis method has been optimized to obtain high yields of 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate.

Scientific Research Applications

3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development. 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate has also been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.

properties

Product Name

3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

[3-[(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C14H15N3O3S2/c1-3-7-21-14-17-16-13(22-14)15-12(19)10-5-4-6-11(8-10)20-9(2)18/h4-6,8H,3,7H2,1-2H3,(H,15,16,19)

InChI Key

ZUTXUXGHFVYZCF-UHFFFAOYSA-N

SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC(=O)C

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC(=O)C

Origin of Product

United States

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